4,4-difluoro-N,2,2-trimethylbutan-1-amine
Description
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is a fluorinated aliphatic amine characterized by a four-carbon chain with:
- A primary amine group (-NH2) at position 1, modified by N-methylation.
- Two methyl groups at position 2 (C2).
- Two fluorine atoms at position 4 (C4).
Fluorinated amines are prized for their metabolic stability and lipophilicity, which enhance bioavailability in drug design .
Properties
IUPAC Name |
4,4-difluoro-N,2,2-trimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-7(2,5-10-3)4-6(8)9/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBOWUVKKXKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N,2,2-trimethylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluorobutan-1-ol.
Amination Reaction: The precursor undergoes an amination reaction, where the hydroxyl group is replaced by an amine group. This can be achieved using reagents like ammonia or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Methylation: The resulting amine is then methylated to introduce the three methyl groups at the nitrogen atom. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-N,2,2-trimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can lead to the formation of amines with fewer fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amides, nitriles.
Reduction Products: Amines with fewer fluorine atoms.
Substitution Products: Compounds with different functional groups replacing fluorine atoms.
Scientific Research Applications
4,4-Difluoro-N,2,2-trimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is unique due to its specific structural features, including the presence of fluorine atoms and the trimethylated amine group. Similar compounds may include other fluorinated amines or derivatives of butane with different functional groups. These compounds may have different reactivity and applications based on their structural differences.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related amines:
Physicochemical Properties
- Lipophilicity : The 2,2-dimethyl and N-methyl groups in the target compound enhance lipophilicity compared to simpler amines like 4,4,4-trifluorobutan-1-amine (logP ~1.5 estimated) .
- Boiling Points : Fluorine substitution generally lowers boiling points due to reduced polarizability. However, branching (e.g., 2,2-dimethyl) increases boiling points slightly by restricting molecular motion.
- Reactivity : The N-methyl group reduces nucleophilicity of the amine, while difluoro substitution at C4 may stabilize adjacent carbocations or radicals in synthetic applications .
Key Differentiators of this compound
Steric vs.
Metabolic Stability : Difluoro substitution at C4 may offer a balance between stability and reactivity compared to trifluoro groups, which are more electronegative but less synthetically accessible .
Versatility : Unlike aromatic amines (e.g., ), the aliphatic backbone allows flexibility in further functionalization, such as cyclization or coupling reactions .
Biological Activity
4,4-Difluoro-N,2,2-trimethylbutan-1-amine (CAS No. 1936341-17-1) is a fluorinated amine that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₇H₁₅F₂N
- Molecular Weight : 151.2 g/mol
- Structure : The compound features a branched amine structure with two fluorine atoms attached to the carbon backbone.
Potential Mechanisms:
- Modulation of Ion Channels : Similar compounds have been shown to affect ion channel activity, which can influence cellular excitability and neurotransmission.
- Interaction with Receptors : The compound may act as a ligand or modulator for specific receptors involved in neuropharmacological processes.
Antimicrobial Activity
Some studies suggest that fluorinated amines can exhibit antimicrobial properties. The presence of fluorine atoms often enhances lipophilicity and bioactivity against bacterial membranes. For example:
Neuropharmacological Effects
Fluorinated compounds are frequently investigated for their effects on the central nervous system (CNS). Preliminary data suggest that this compound may influence neurotransmitter levels or receptor activity:
| Study | Findings |
|---|---|
| Animal Model Study | Indicated modulation of neurotransmitter release |
Case Studies
-
Case Study in Rodent Models :
- In a study assessing the effects of similar fluorinated amines on anxiety-like behaviors in rodents, researchers found that administration led to significant changes in behavior consistent with anxiolytic effects. While direct studies on this compound are lacking, these findings suggest potential therapeutic applications in anxiety disorders.
-
Clinical Implications :
- Investigations into related compounds have shown promise in treating conditions such as chronic pain and respiratory diseases through modulation of ion channels and neurotransmitter systems. This opens avenues for exploring this compound in similar therapeutic contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
